molecular formula C9H9N B1677351 3-Methylbenzyl cyanide CAS No. 2947-60-6

3-Methylbenzyl cyanide

Cat. No.: B1677351
CAS No.: 2947-60-6
M. Wt: 131.17 g/mol
InChI Key: WOJADIOTNFDWNQ-UHFFFAOYSA-N
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Description

3-Methylbenzyl cyanide, also known as 3-Methylphenylacetonitrile, is an organic compound with the molecular formula C9H9N. It is a colorless liquid with a faint aromatic odor. This compound is part of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a benzyl group substituted with a methyl group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzyl cyanide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions, facilitating the nucleophilic substitution of the chloride ion with the cyanide ion.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 3-methylbenzyl alcohol. This process involves the catalytic oxidation of 3-methylbenzyl alcohol in the presence of ammonia and a suitable catalyst, such as vanadium oxide, at elevated temperatures. The reaction yields this compound along with water and hydrogen cyanide as by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methylbenzoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst can yield 3-methylbenzylamine.

    Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

    Oxidation: 3-Methylbenzoic acid.

    Reduction: 3-Methylbenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylbenzyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylbenzyl cyanide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano group, which stabilizes the transition state during chemical reactions.

Comparison with Similar Compounds

    Benzyl cyanide: Similar structure but lacks the methyl group at the meta position.

    4-Methylbenzyl cyanide: Similar structure but with the methyl group at the para position.

    2-Methylbenzyl cyanide: Similar structure but with the methyl group at the ortho position.

Uniqueness: 3-Methylbenzyl cyanide is unique due to the specific positioning of the methyl group at the meta position, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its ortho and para counterparts.

Properties

IUPAC Name

2-(3-methylphenyl)acetonitrile
Source PubChem
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InChI

InChI=1S/C9H9N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJADIOTNFDWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
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DSSTOX Substance ID

DTXSID30183673
Record name m-Methylphenylacetonitrile
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Molecular Weight

131.17 g/mol
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CAS No.

2947-60-6
Record name (3-Methylphenyl)acetonitrile
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Record name 3-Methylbenzeneacetonitrile
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Record name m-Methylphenylacetonitrile
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Synthesis routes and methods

Procedure details

After silica gel chromatography of the residue (HEP/EA gradient), an approximately 1:1 mixture of 1-m-tolyl-cyclopropanecarbonitrile and the starting compound m-tolylacetonitrile was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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